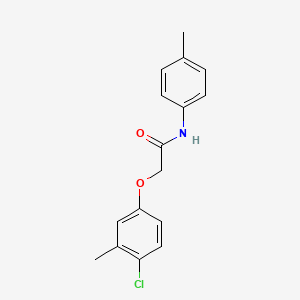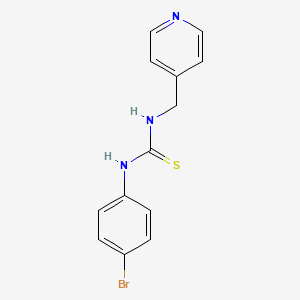![molecular formula C14H19FN2O B5729403 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone, also known as FPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FPB belongs to the class of aryl ketones and has been synthesized using various methods.
作用機序
The exact mechanism of action of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to bind to the serotonin transporter and inhibit its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone.
Biochemical and Physiological Effects:
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. These effects suggest that 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone may have neuroprotective and neurotrophic effects.
実験室実験の利点と制限
One of the main advantages of using 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its potential as a pharmacological agent. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has shown promising results in various scientific research applications, and its pharmacological properties make it a useful tool for studying neurological disorders. However, one of the limitations of using 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its potential toxicity. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have cytotoxic effects on some cell lines, and further research is needed to determine its safety in vivo.
将来の方向性
There are several future directions for research on 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone. One area of research is the development of new and improved synthesis methods for 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone. Another area of research is the investigation of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the safety and toxicity of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in vivo. Finally, the potential of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone as a pharmacological agent for other conditions, such as cancer and inflammation, should be investigated.
合成法
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been synthesized using various methods, including the Friedel-Crafts acylation reaction, Suzuki coupling, and Negishi coupling. The most common method for synthesizing 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone is the Friedel-Crafts acylation reaction, which involves the reaction of 3-fluoro-4-(1-piperazinyl)phenylmethanol with acetyl chloride in the presence of aluminum chloride. This reaction results in the formation of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone.
科学的研究の応用
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3-fluoro-4-piperazin-1-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-3-14(18)11-4-5-13(12(15)10-11)17-8-6-16-7-9-17/h4-5,10,16H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZJTBHRJSBKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCNCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)

![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)